(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a chiral compound characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound plays a significant role in medicinal chemistry and organic synthesis due to its potential applications in drug development and biological studies. The systematic name reflects its structural components, indicating the presence of a tert-butyl group, an amino group, and an imidazole moiety.
(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate falls under the category of amino acid derivatives and is classified as a chiral building block in organic synthesis. Its unique structure allows it to interact with biological systems, making it valuable in pharmaceutical research.
The synthesis of (S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically involves several key steps:
In industrial applications, large-scale production may involve automated batch reactors and continuous flow systems to optimize yield and efficiency. Monitoring and controlling reaction parameters are crucial for maintaining product quality during synthesis.
The molecular formula of (S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is , with a molecular weight of approximately 211.22 g/mol. The compound features a tert-butyl group attached to a propanoate backbone, along with an amino group and an imidazole ring.
Key structural data includes:
(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions present in enzyme active sites, potentially inhibiting their activity. Additionally, this compound can form hydrogen bonds and engage in hydrophobic interactions with receptor sites, thereby modulating their function.
(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically appears as a pale yellow solid when purified. Its melting point ranges around 108–110 °C .
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for characterization purposes .
(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate has several notable applications:
This compound's diverse applications underscore its significance in both academic research and industrial settings, reflecting its utility in advancing chemical knowledge and developing new therapeutic agents.
The synthesis of (S)-tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically begins with functionalization of the imidazole heterocycle, leveraging its inherent nucleophilicity and stability under reductive conditions. A prominent route involves hydrogenative decarboxylation of urocanic acid (4-imidazoleacrylic acid). In this approach, urocanic acid undergoes catalytic hydrogenation using 10% Pd/C under 30 psi H₂ (1551.49 Torr) in water at room temperature, yielding 3-(1H-imidazol-4-yl)propionic acid with 96% efficiency [1]. This step preserves the imidazole ring while saturating the acrylic acid side chain, providing a crucial C3-building block.
Subsequent steps involve:
Table 1: Key Intermediates in Imidazole-Functionalization Routes
Intermediate | Synthetic Step | Reaction Conditions | Yield (%) |
---|---|---|---|
Urocanic acid | Starting material | - | - |
3-(1H-Imidazol-4-yl)propionic acid | Hydrogenative decarboxylation | 10% Pd/C, H₂O, 30 psi H₂, 2h, RT | 96 |
Methyl 3-(1H-imidazol-4-yl)propanoate | Esterification | MeOH, H₂SO₄ (cat.), reflux, 15h | 90 |
3-(1H-Imidazol-4-yl)propanal | Reduction-oxidation sequence | LiAlH₄ (THF, 0°C) → Dess-Martin periodinane (CH₂Cl₂) | 85 (over 2 steps) |
Alternative routes employ imidazole-4-carboxaldehyde as a starting material, using Wittig or Horner-Wadsworth-Emmons reactions to construct the propanoate backbone, though these methods require additional steps to reduce alkene intermediates [6].
Introducing the (S)-stereocenter demands precision to avoid racemization. Two dominant strategies exist:
Chiral Pool Utilization:L-Histidine derivatives serve as chiral precursors, but require side-chain modification. Direct alkylation of Schöllkopf bis-lactim ethers or Evans oxazolidinones with 4-(halomethyl)imidazole derivatives achieves high stereocontrol, though imidazole N-protection (e.g., trityl or SEM groups) is essential to prevent undesired coordination [7].
Catalytic Asymmetric Synthesis:
Table 2: Stereoselective Methods Comparison
Method | Chiral Source | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic resolution | Racemic ester | Lipase, pH 7.5 buffer, 30°C | 92 | 45 |
Mitsunobu inversion | (R)-2-Amino precursor | DEAD, PPh₃, p-NO₂-C₆H₄CO₂H, THF, 0°C→RT | 98 | 78 |
Evans alkylation | Oxazolidinone auxiliary | n-BuLi, 4-(iodomethyl)imidazole, THF | 99 | 65 |
The Boc group is indispensable for protecting the α-amino group during side-chain manipulations. Key considerations include:
Protection Protocols:
Deprotection Mechanism:Cleavage uses trifluoroacetic acid (TFA) in dichloromethane (DCM):
Orthogonality Challenges:
Table 3: Boc Protection/Deprotection Conditions
Step | Conditions | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|
Protection | Boc₂O, HFIP, 25°C | 2h | 95 | Chemoselective for NH₂ |
Protection | Boc₂O, H₂O, NaOH, 0°C→RT | 1h | 90 | Aqueous conditions |
Deprotection | TFA/DCM (1:1), thiophenol (scavenger), RT | 30 min | 95 | Prevents imidazole alkylation |
Hydrogenation Optimization:The Pd/C-catalyzed reduction of urocanic acid is optimized by:
Esterification Improvements:
Table 4: Optimized Reaction Parameters
Reaction | Variable | Optimal Value | Suboptimal Example | Impact on Yield |
---|---|---|---|---|
Hydrogenation | Catalyst loading | 10 wt% Pd/C | 5 wt% Pd/C | ↓ 30% (incomplete) |
Hydrogenation | Solvent | H₂O | THF/MeOH (1:1) | ↓ 15% (low solubility) |
Esterification | Catalyst | H₂SO₄ (cat.) | HCl (cat.) | ↓ 25% (byproducts) |
Esterification | Solvent | Methanol | Ethanol | ↔ (similar kinetics) |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3